molecular formula C15H11Cl2FO B1360575 2',6'-Dichloro-3-(4-fluorophenyl)propiophenone CAS No. 898768-84-8

2',6'-Dichloro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1360575
CAS No.: 898768-84-8
M. Wt: 297.1 g/mol
InChI Key: KXUSCFNLJLEOJE-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H11Cl2FO It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with a propiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,6’-Dichloro-3-(4-fluorophenyl)propiophenone typically involves the reaction of 2,6-dichloroacetophenone with 4-fluorobenzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous or alcoholic medium to facilitate the condensation reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and pressures, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 2’,6’-Dichloro-3-(4-fluorophenyl)propiophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

2’,6’-Dichloro-3-(4-fluorophenyl)propiophenone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

  • 2’,6’-Dichloro-3-(3-fluorophenyl)propiophenone
  • 2’,4’-Dichloro-3-(3-fluorophenyl)propiophenone
  • 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol

Comparison: Compared to these similar compounds, 2’,6’-Dichloro-3-(4-fluorophenyl)propiophenone is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the 4-fluorophenyl group, in particular, may enhance its stability and interaction with biological targets .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-12-2-1-3-13(17)15(12)14(19)9-6-10-4-7-11(18)8-5-10/h1-5,7-8H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUSCFNLJLEOJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)CCC2=CC=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644605
Record name 1-(2,6-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-84-8
Record name 1-Propanone, 1-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,6-Dichlorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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